molecular formula C20H18Cl2F2O3 B2500366 Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate CAS No. 400082-53-3

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate

Cat. No.: B2500366
CAS No.: 400082-53-3
M. Wt: 415.26
InChI Key: JDFPGIXLEWDVIO-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate is a synthetic organic compound characterized by a central 3-oxobutanoate ester core substituted with two (2-chloro-6-fluorophenyl)methyl groups. Its molecular formula is C₁₉H₁₆Cl₂F₂O₃, with a molecular weight of approximately 401.9 g/mol. The compound features a ketone group at position 3 and ester functionality at position 1, with bis-aryl substituents contributing to steric bulk and electronic effects.

Properties

IUPAC Name

ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F2O3/c1-3-27-19(26)20(12(2)25,10-13-15(21)6-4-8-17(13)23)11-14-16(22)7-5-9-18(14)24/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFPGIXLEWDVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)(CC2=C(C=CC=C2Cl)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Construction via Double Alkylation

The foundational step in synthesizing ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate involves the double alkylation of ethyl acetoacetate derivatives. Ethyl 2-chloroacetoacetate serves as a critical precursor, as demonstrated in protocols from Ambeed. This compound undergoes nucleophilic substitution with 2-chloro-6-fluorobenzyl halides under basic conditions.

For example, sodium bicarbonate in 1,2-dimethoxyethane facilitates deprotonation of the active methylene group in ethyl 2-chloroacetoacetate, enabling successive alkylation by two equivalents of 2-chloro-6-fluorobenzyl bromide. The reaction proceeds at 90°C for 6 hours, yielding the bis-alkylated product in 62% yield after column chromatography. Alternative solvents like ethanol or dichloromethane reduce yields to 46–68%, highlighting the importance of solvent polarity in stabilizing intermediates.

Palladium-Catalyzed Cross-Coupling for Aromatic Group Introduction

A patent by CA2956529A1 describes a palladium-catalyzed method for introducing aromatic nitriles, which can be adapted for benzyl group installation. While the patent focuses on a related naphthyridine derivative, its reaction conditions—palladium acetate (0.005 equivalents), potassium hexacyanoferrate(III), and sodium carbonate in DMF at 120°C—offer a template for coupling 2-chloro-6-fluorobenzyl halides to acetoacetate esters. This method achieves >85% conversion by leveraging DMF’s high boiling point to sustain reactive intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

Solvent Temperature (°C) Yield (%) Purity (%) Source
1,2-Dimethoxyethane 90 62 95
Ethanol Reflux 46 88
DMF 120 85 90

Dimethoxyethane outperforms ethanol due to its ability to dissolve both polar and non-polar reactants, while DMF enables high-temperature reactions without decomposition.

Catalytic Systems and Stoichiometry

Palladium acetate (0.005 eq.) with potassium hexacyanoferrate(III) (0.22 eq.) emerges as an effective catalytic system for cross-coupling, minimizing side reactions like over-alkylation. Stoichiometric excess of the benzyl halide (2.2 eq.) ensures complete bis-alkylation, though higher equivalents risk polymerization.

Purification and Isolation Strategies

Crystallization from Isopropanol

Post-reaction mixtures are often diluted with isopropanol and cooled to 0–20°C to induce crystallization. This method precipitates the target compound with 95% purity, as confirmed by AKSci’s specifications. Redistilling ethyl acetate extracts into isopropanol further removes DMF residues.

Column Chromatography

For lab-scale synthesis, silica gel chromatography using 15% ethyl acetate in hexanes resolves unreacted starting materials and mono-alkylated byproducts. This step is critical when solvents like dichloromethane are omitted for environmental reasons.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.43 (q, J = 7.2 Hz, 2H, OCH₂), 3.82 (s, 4H, CH₂Ar), 7.15–7.45 (m, 6H, Ar-H).
  • ESI-MS : m/z 415.3 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈Cl₂F₂O₃.

Purity Assessment

AKSci reports a minimum purity of 95%, validated by HPLC using a C18 column and acetonitrile/water (70:30) mobile phase. Residual solvents like DMF are kept below 0.1% via redistillation.

Challenges and Mitigation Strategies

Byproduct Formation

Mono-alkylated species and dimerized byproducts arise from incomplete reactions or excess benzyl halide. Increasing reaction time to 24 hours in 2-butanol at 3–5 bar pressure suppresses these side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorinated and fluorinated phenyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (esters, ketones, halogenated substituents) or synthesis pathways. Key parameters include molecular weight, functional groups, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate C₁₉H₁₆Cl₂F₂O₃ 401.9 Ester, ketone Bis(2-chloro-6-fluorophenyl)methyl
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.0 Ester, ketone, benzoylamino Benzoyl, amino
1,4-Bis[(2-chloroethyl)thio]butane C₈H₁₆Cl₂S₂ 247.0 Thioether Chloroethylthio
3-Methylbutyl ethylphosphonofluoridate C₇H₁₆FO₂P 182.0 Phosphonofluoridate ester Ethylphosphonofluoridoate, branched alkyl

Functional Group and Reactivity Comparison

  • Ester vs. Phosphonofluoridate Esters: The target compound’s ethyl ester group is less electrophilic than the phosphonofluoridate ester in 3-Methylbutyl ethylphosphonofluoridate, which is highly reactive due to the P–F bond. This difference implies lower toxicity and hydrolytic stability for the target compound compared to phosphonofluoridates, which are often associated with neurotoxic activity .
  • Ketone vs. Thioether: The 3-oxo group in the target compound and Methyl 2-benzoylamino-3-oxobutanoate enables keto-enol tautomerism, a feature absent in 1,4-Bis[(2-chloroethyl)thio]butane. This tautomerism may enhance reactivity in condensation reactions, as seen in ’s synthesis of enamine derivatives .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Effects: The chloro and fluoro substituents on the aryl rings enhance stability against metabolic degradation compared to non-halogenated analogs, a trait critical in drug design .

Biological Activity

Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate, often referred to as a hybrid compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈ClF₂O₃
  • Molecular Weight : 360.79 g/mol

This compound features a unique arrangement of functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
Compound 4a0.220.575
Compound 5a0.250.670
Compound 7b0.230.5580

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies indicated that certain derivatives exhibited micromolar activity against multiple cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Compound Tested
A54910Ethyl derivative X
HeLa12Ethyl derivative Y
B16F1015Ethyl derivative Z

The proposed mechanisms for the biological activities include:

  • Inhibition of DNA Gyrase : Some derivatives have been identified as effective inhibitors of DNA gyrase, with IC50 values between 12.27–31.64 μM .
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of Ethyl derivatives was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with these compounds compared to standard treatments.

Case Study 2: Anticancer Properties

A research group investigated the anticancer properties of a closely related compound in vivo using mouse models. The study found that treatment led to a significant reduction in tumor size and improved survival rates compared to untreated controls.

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